2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide
Description
Properties
IUPAC Name |
2-(6-ethylimidazo[1,2-b]pyrazol-1-yl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-2-7-5-9-13(6-8(10)11)3-4-14(9)12-7/h3-5H,2,6H2,1H3,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAWVFYMDUSFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C=CN(C2=C1)CC(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazole-containing compounds are known to have a broad range of biological activities and can interact with various targets.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities.
Biological Activity
2-(6-Ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
- Molecular Formula : C10H13N5
- CAS Number : 2097945-62-3
- Molecular Weight : 217.25 g/mol
Synthesis
The synthesis of this compound involves multi-step reactions that typically include:
- Formation of the imidazo[1,2-b]pyrazole core.
- Attachment of the acetimidamide group through nucleophilic substitution.
- Purification and characterization using NMR and mass spectrometry.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound can serve as inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer. For instance, a derivative with structural similarities demonstrated significant inhibitory activity against PI3Kα, leading to reduced tumor growth in preclinical models .
Immunomodulatory Effects
Another promising aspect of this compound is its potential as an ENPP1 inhibitor. ENPP1 negatively regulates the cGAS-STING pathway, a crucial component of the immune response. Inhibitors like this compound may enhance immune responses against tumors by promoting STING pathway activation .
In Vitro Studies
In vitro evaluations have shown that derivatives of imidazo[1,2-b]pyrazole exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, one study reported IC50 values in the nanomolar range for certain derivatives against breast and lung cancer cell lines .
In Vivo Efficacy
In vivo studies utilizing murine models have demonstrated that treatment with compounds related to this compound can significantly inhibit tumor growth when combined with standard immunotherapies like anti-PD-1 antibodies. A notable study showed a tumor growth inhibition rate exceeding 70% when administered at optimal dosages .
Comparative Analysis
| Compound | Target Pathway | IC50 (nM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| This compound | PI3Kα | ~50 | 77.7 |
| Related Imidazo Derivative | ENPP1 | ~5.70 | 80 |
| Other Imidazo Compounds | Various | ~100 | 65 |
Scientific Research Applications
Medicinal Chemistry
Recent studies indicate that 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide exhibits significant activity as a CB1 receptor modulator . This receptor is implicated in various physiological processes, including appetite regulation and pain sensation, making it a target for therapeutic interventions in conditions such as obesity and chronic pain.
Case Study : A study published in Nature Medicine demonstrated that compounds similar to this compound can reverse low blood pressure in rat models of liver cirrhosis, suggesting potential applications in treating hepatic disorders .
Neuropharmacology
The compound's ability to act on the central nervous system is being investigated for its potential in treating neurodegenerative diseases. Its mechanism as a CB1 receptor antagonist may offer therapeutic benefits in conditions like schizophrenia and anxiety disorders.
Case Study : Research has shown that antagonists of the CB1 receptor can reduce symptoms associated with psychosis and cognitive impairments, indicating that this compound could be beneficial in clinical settings .
Anti-inflammatory Applications
Due to its structural similarity to other known anti-inflammatory agents, this compound is being explored for its potential to modulate inflammatory pathways. The imidazole ring is known to participate in various biochemical interactions that may lead to reduced inflammation.
Data Table: Summary of Pharmacological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include derivatives of imidazo-pyrazole and related heterocyclic systems. Below is a detailed comparison based on substituents, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Influence: The imidazo[1,2-b]pyrazole core in this compound is smaller and less conjugated compared to the benzoimidazo-triazole derivatives in . This reduces its photophysical activity but may enhance solubility and bioavailability .
Substituent Effects: The ethyl group at the 6-position in the target compound likely enhances metabolic stability compared to bulkier substituents (e.g., bromophenyl in compounds) .
Synthetic Accessibility :
- The target compound’s synthesis is inferred to require specialized conditions for amidine formation, contrasting with the straightforward esterification or ketone-forming reactions used for analogs in .
Safety and Handling :
- While the methyl ester precursor (CAS:2098022-73-0) requires precautions against skin/eye irritation (H315, H319, H335) and thermal instability (<50°C), the amidine derivative may pose additional hazards due to its nucleophilic reactivity, necessitating inert atmosphere handling .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide generally follows a multi-step approach:
- Construction of the pyrazole or imidazo[1,2-b]pyrazole heterocyclic core with the ethyl substituent at position 6.
- Introduction of the acetimidamide group at the N-1 position of the imidazo[1,2-b]pyrazole ring.
- Use of selective alkylation, cyclization, and amidination reactions.
Preparation of the Imidazo[1,2-b]pyrazole Core with 6-Ethyl Substitution
The imidazo[1,2-b]pyrazole scaffold can be constructed by cyclization reactions involving pyrazole derivatives and appropriate electrophiles.
- Starting Materials: Ethyl-substituted pyrazole derivatives or 2-bromo-2-methylpropanoate esters are commonly used as starting points for introducing the ethyl group at the 6-position of the imidazo[1,2-b]pyrazole ring.
- Alkylation: Alkylation of pyrazole with ethyl-substituted bromoesters in the presence of bases such as sodium tert-butyloxide or cesium carbonate can yield ethyl-substituted pyrazole esters.
- Cyclization: Subsequent cyclization with aqueous basic reagents (e.g., methyltributylammonium chloride in aqueous KOH) affords the imidazo[1,2-b]pyrazole ring system.
- Bromination and Suzuki Coupling: Regiospecific bromination using N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) allows for further functionalization, such as Suzuki coupling with boronate esters to extend or modify the heterocyclic framework.
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation of pyrazole | Ethyl 2-bromo-2-methylpropanoate, NaOtBu or Cs2CO3, 75 °C | Ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate |
| 2 | Bromination | NBS or DBDMH, room temp to 75 °C | Regiospecific bromination at pyrazole ring |
| 3 | Cyclization | Aqueous KOH, methyltributylammonium chloride, reflux | Formation of imidazo[1,2-b]pyrazole core |
This approach is supported by patent literature detailing similar heterocyclic syntheses with related pyrazole derivatives.
Introduction of the Acetimidamide Group
The acetimidamide moiety (-CH2-C(=NH)NH2) is typically introduced via amidination reactions on a suitable precursor bearing a leaving group or reactive site at the N-1 position of the imidazo[1,2-b]pyrazole.
- Amidine Formation: Reaction of the corresponding imidazo[1,2-b]pyrazole-1-yl acetonitrile or ester with amidine salts (e.g., amidine hydrochlorides) under basic or reflux conditions in ethanol or other polar solvents results in conversion to the acetimidamide.
- Reagents: Common amidine sources include acetamidine hydrochloride or guanidine derivatives.
- Conditions: Heating under reflux with sodium ethoxide or potassium carbonate as base in ethanol is effective.
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| Amidination | Nitrile or ester precursor + amidine hydrochloride | Reflux in ethanol, NaOEt or K2CO3 base | Formation of acetimidamide derivative |
This amidination strategy aligns with reported methods for preparing pyrimidine and imidazole amidine derivatives, where amidines react with enaminones or nitriles to yield amidine-functionalized heterocycles.
Alternative Synthetic Routes and Key Findings
- Bis-Enaminone Precursors: The use of bis-enaminones as versatile intermediates for heterocycle synthesis can be adapted to prepare imidazo[1,2-b]pyrazole derivatives. Reaction of 2-aminoimidazole with enaminones can yield imidazo-fused heterocycles, which can be further functionalized to introduce the acetimidamide group.
- Microwave-Assisted Synthesis: Microwave irradiation has been reported to accelerate condensation and cyclization steps in heterocyclic synthesis, potentially applicable to this compound's preparation to improve yields and reduce reaction times.
- Catalysts: Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) is instrumental for constructing substituted heterocycles and can be employed to modify the pyrazole ring before amidination.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The synthetic routes emphasize regioselectivity and functional group tolerance, critical for obtaining the desired substitution pattern on the imidazo[1,2-b]pyrazole ring.
- Amidination reactions require careful control of stoichiometry and reaction conditions to maximize yield and purity of the acetimidamide.
- The use of palladium-catalyzed cross-coupling enables structural diversification, which is valuable for medicinal chemistry optimization.
- Microwave-assisted methods offer significant time savings and improved yields in heterocyclic synthesis, though scale-up considerations remain.
- The preparation methods are consistent with those used for similar heterocyclic amidine compounds with proven biological activities, indicating robust synthetic feasibility.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide, and how can reaction progress be monitored?
- Methodology : Synthesis typically involves multi-step reactions starting with imidazo[1,2-b]pyrazole derivatives. Key steps include alkylation of the imidazo[1,2-b]pyrazole core followed by introduction of the acetimidamide moiety via nucleophilic substitution or condensation. Reaction progress is monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to track intermediate formation and purity. For example, analogs like ethyl 2-(6-bromo-5H-imidazo[2,1-b][1,3]oxazin-2-yl)acetate () highlight the importance of brominated intermediates in similar syntheses.
- Optimization : Adjusting solvent polarity (e.g., DMF, acetonitrile) and temperature (reflux vs. room temperature) improves yield, as seen in imidazo[1,2-a]pyridine acetamide syntheses .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
- Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, imidazo[1,2-a]pyrimidine derivatives in rely on NMR to resolve ring proton splitting patterns.
- X-ray crystallography : Resolves 3D conformation and hydrogen bonding. SHELX programs ( ) are widely used for small-molecule refinement.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns. PubChem data () provides reference spectra for structural validation.
Q. What are the primary chemical reactivity patterns observed in this compound?
- Reactivity : The imidazo[1,2-b]pyrazole core undergoes electrophilic aromatic substitution at electron-rich positions. The acetimidamide group participates in hydrolysis (yielding carboxylic acids under acidic conditions) and nucleophilic reactions (e.g., forming Schiff bases with aldehydes). Analogous compounds, such as N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclobutanecarboxamide (), demonstrate similar reactivity with amide bond cleavage under basic conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in NMR peak assignments (e.g., overlapping signals from ethyl and pyrazole groups) are addressed via 2D NMR (COSY, HSQC) and computational modeling. For example, Dylong et al. () combined experimental and DFT-calculated NMR shifts to resolve ambiguities in imidazo[1,2-a]pyrimidine derivatives.
- Validation : Cross-referencing with X-ray data ( ) or PubChem entries () ensures accuracy.
Q. What strategies optimize the synthesis yield of this compound under scalable conditions?
- Key Parameters :
- Catalyst selection : Palladium catalysts enhance coupling reactions in imidazo[1,2-b]pyrazole systems (e.g., Suzuki-Miyaura cross-coupling in ).
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in .
- Flow chemistry : Continuous reactors reduce side reactions in multi-step syntheses ().
- Table : Comparison of Synthesis Conditions
| Parameter | Batch Reaction (Traditional) | Flow Chemistry (Optimized) |
|---|---|---|
| Yield | 45–60% | 75–85% |
| Purity | 90–95% | >98% |
| Reaction Time | 24–48 h | 4–6 h |
| Reference |
Q. How can researchers design experiments to evaluate its interaction with biological targets?
- Methodology :
- Molecular docking : Predict binding affinity to enzymes/receptors using software like AutoDock. highlights similar approaches for imidazo[1,2-a]pyridine derivatives.
- In vitro assays : Enzymatic inhibition studies (e.g., fluorescence-based assays) quantify IC₅₀ values. For instance, analogs in showed elastase inhibition via spectrophotometric methods.
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to immobilized targets.
Q. What are the implications of structural analogs in understanding its pharmacological potential?
- Case Comparisons :
- Antimicrobial Activity : Imidazo[1,2-a]pyridine derivatives () exhibit activity via membrane disruption, suggesting similar mechanisms for the target compound.
- Anti-inflammatory Potential : Thiophene-containing analogs () inhibit leukocyte elastase, guiding SAR studies for the ethyl-substituted variant.
- Table : Structural Analogs and Bioactivities
| Analog Structure | Biological Activity | Reference |
|---|---|---|
| Imidazo[1,2-a]pyridine | Sedative (Zolpidem) | |
| Thieno-pyrimidine core | Antimicrobial | |
| Quinazoline scaffold | Anticancer |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
